molecular formula C20H21N5O6S B2658001 3,4,5-trimethoxy-N-{[5-(methylsulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide CAS No. 389071-35-6

3,4,5-trimethoxy-N-{[5-(methylsulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide

Cat. No.: B2658001
CAS No.: 389071-35-6
M. Wt: 459.48
InChI Key: SKZZXEVAFXPPPC-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-{[5-(methylsulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of multiple functional groups, including methoxy, methylsulfanyl, nitrophenyl, and triazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-{[5-(methylsulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide involves multiple steps, each requiring specific reagents and conditions. A general synthetic route may include the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile compound. This reaction typically requires a catalyst such as copper(I) iodide and is carried out under reflux conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction of an aromatic compound using a mixture of concentrated sulfuric acid and nitric acid.

    Attachment of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using a thiol compound and an appropriate leaving group.

    Formation of the Benzamide Core: The benzamide core can be synthesized through an amidation reaction involving a carboxylic acid derivative and an amine compound. This reaction typically requires a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and is carried out under mild conditions.

    Final Assembly: The final compound is assembled by linking the triazole ring, nitrophenyl group, methylsulfanyl group, and benzamide core through appropriate coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst or sodium borohydride (NaBH4) can be used as reducing agents.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used as bases for nucleophilic substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

3,4,5-trimethoxy-N-{[5-(methylsulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Materials Science: The compound’s unique functional groups can be utilized in the design of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-{[5-(methylsulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The triazole ring and nitrophenyl group can play crucial roles in binding to the active site of the target, while the methoxy and methylsulfanyl groups can modulate the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-trimethoxybenzamide: Lacks the triazole and nitrophenyl groups, resulting in different chemical properties and applications.

    N-{[5-(methylsulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide:

    4-nitrophenyl-1,2,4-triazole: Lacks the benzamide and methoxy groups, resulting in different chemical behavior and uses.

Uniqueness

3,4,5-trimethoxy-N-{[5-(methylsulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is unique due to the presence of multiple functional groups that confer specific chemical properties and potential applications. The combination of methoxy, methylsulfanyl, nitrophenyl, and triazolyl groups allows for diverse reactivity and interactions with various molecular targets, making it a valuable compound in scientific research.

Properties

IUPAC Name

3,4,5-trimethoxy-N-[[5-methylsulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O6S/c1-29-15-9-12(10-16(30-2)18(15)31-3)19(26)21-11-17-22-23-20(32-4)24(17)13-5-7-14(8-6-13)25(27)28/h5-10H,11H2,1-4H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKZZXEVAFXPPPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)[N+](=O)[O-])SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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